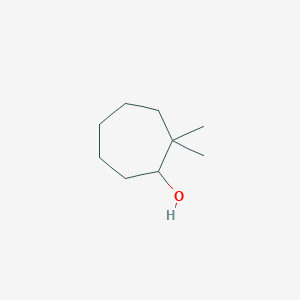
2,2-Dimethylcycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylcycloheptan-1-ol is an organic compound with the molecular formula C9H18OThis compound finds significant applications in various industries, including perfumes, cosmetics, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylcycloheptan-1-ol typically involves the reduction of 2,2-Dimethylcycloheptanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-Dimethylcycloheptanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 2,2-Dimethylcycloheptane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for dehydration reactions.
Major Products Formed:
Oxidation: 2,2-Dimethylcycloheptanone.
Reduction: 2,2-Dimethylcycloheptane.
Substitution: Various substituted cycloheptanes depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethylcycloheptan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the formulation of topical analgesics and cooling agents.
Industry: The compound is used in the manufacture of fragrances, flavorings, and cosmetic products due to its pleasant aroma and cooling effect.
Mechanism of Action
The mechanism of action of 2,2-Dimethylcycloheptan-1-ol involves its interaction with sensory receptors in the skin, leading to a cooling sensation. This is primarily due to its ability to activate transient receptor potential (TRP) channels, particularly TRPM8, which are responsible for detecting cold temperatures. The activation of these channels results in a cooling effect, making it useful in topical applications .
Comparison with Similar Compounds
Menthol: Similar in structure and function, menthol also provides a cooling sensation and is widely used in similar applications.
Cyclohexanol: Another cyclic alcohol, but with a six-membered ring, it has different chemical properties and applications.
2,2-Dimethylcyclohexanol: A structurally similar compound with a six-membered ring, used in different industrial applications.
Uniqueness: 2,2-Dimethylcycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to six-membered ring analogs. Its ability to provide a cooling sensation similar to menthol makes it valuable in various applications, particularly in the cosmetic and pharmaceutical industries .
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2,2-dimethylcycloheptan-1-ol |
InChI |
InChI=1S/C9H18O/c1-9(2)7-5-3-4-6-8(9)10/h8,10H,3-7H2,1-2H3 |
InChI Key |
OYCABOPCPGTMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCC1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















